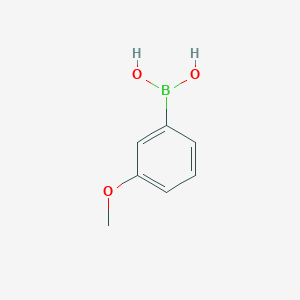

3-Methoxyphenylboronic acid

概述

描述

3-甲氧基苯基硼酸,也称为3-甲氧基苯硼酸,是一种有机硼化合物,分子式为C7H9BO3。它是白色至灰白色固体,可溶于有机溶剂。该化合物广泛应用于有机合成,特别是在铃木-宫浦交叉偶联反应中,这些反应对于在各种有机分子合成中形成碳-碳键至关重要 .

准备方法

合成路线和反应条件: 3-甲氧基苯基硼酸可以通过多种方法合成。一种常见的方法是将3-甲氧基苯基溴化镁与三甲基硼酸酯反应,然后进行水解。反应条件通常包括:

试剂: 3-甲氧基苯基溴化镁,三甲基硼酸酯

溶剂: 乙醚或四氢呋喃

温度: 室温至回流

水解: 用盐酸进行酸性处理

工业生产方法: 在工业生产中,3-甲氧基苯基硼酸的生产通常涉及大规模的格氏反应或在钯催化下使用硼试剂直接硼化3-甲氧基苯基卤化物。这些方法针对高产率和高纯度进行了优化 .

化学反应分析

反应类型: 3-甲氧基苯基硼酸会发生多种化学反应,包括:

铃木-宫浦交叉偶联: 该反应通过在钯催化剂和碱的存在下将3-甲氧基苯基硼酸与芳基或烯基卤化物偶联来形成碳-碳键。

氧化: 硼酸基团可以被氧化形成酚类或其他含氧衍生物。

取代: 甲氧基在特定条件下可以发生亲核取代反应。

常见试剂和条件:

铃木-宫浦交叉偶联: 钯催化剂,碱(例如碳酸钾),溶剂(例如甲苯或乙醇),温度(80-100°C)

氧化: 过氧化氢或其他氧化剂

取代: 胺或硫醇等亲核试剂

主要产物:

铃木-宫浦交叉偶联: 联芳基化合物

氧化: 酚类

取代: 取代的苯衍生物

科学研究应用

Organic Synthesis

Role as a Building Block

3-Methoxyphenylboronic acid is integral in synthesizing complex organic molecules, especially in pharmaceuticals and agrochemicals. Its ability to form stable complexes enhances reaction efficiency, making it a preferred choice for chemists .

Case Study: Synthesis of Pharmaceuticals

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers utilized this compound to synthesize biologically active compounds. The compound served as a key intermediate in the development of novel therapeutic agents .

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

This compound is crucial in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds essential for constructing complex organic structures used in drug discovery .

Data Table: Cross-Coupling Efficiency

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Suzuki-Miyaura | 85 | Villalobos et al., J. Med. Chem. |

| Heck Reaction | 78 | Barrero et al., Bioorg. Med. Chem. |

| Negishi Coupling | 90 | Watanabe et al., J. Med. Chem. |

Fluorescent Probes

Biological Imaging

this compound is employed in designing fluorescent probes that visualize cellular processes, aiding researchers in studying disease mechanisms .

Case Study: Cellular Imaging

A study demonstrated how these probes could track changes in glucose levels within cells, providing insights into metabolic disorders such as diabetes .

Sensor Development

Chemical Sensors for Glucose Detection

The compound is pivotal in developing chemical sensors that detect glucose levels, which is particularly beneficial for diabetes management .

Data Table: Sensor Performance

| Sensor Type | Sensitivity (mM) | Response Time (s) | Reference |

|---|---|---|---|

| Electrochemical | 0.5 | 2 | Thermo Scientific Data |

| Optical | 0.1 | 5 | PubChem Study |

Material Science

Advanced Materials Creation

In materials science, this compound contributes to developing polymers and nanomaterials with enhanced performance characteristics compared to traditional materials .

Case Study: Nanomaterial Development

Research indicated that incorporating this boronic acid into polymer matrices improved electrical conductivity and thermal stability, making it suitable for electronic applications .

作用机制

The mechanism of action of 3-methoxyphenylboronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The methoxy group can influence the reactivity and selectivity of the compound in various reactions by donating electron density to the aromatic ring .

相似化合物的比较

- 3-Hydroxyphenylboronic acid

- 4-Methoxyphenylboronic acid

- 3-Methoxy-4-hydroxyphenylboronic acid

Comparison: 3-Methoxyphenylboronic acid is unique due to the presence of the methoxy group at the meta position, which can influence its reactivity and selectivity in chemical reactions. Compared to 4-methoxyphenylboronic acid, the meta-substituted compound may exhibit different electronic and steric effects, leading to variations in reaction outcomes. The presence of both methoxy and hydroxy groups in 3-methoxy-4-hydroxyphenylboronic acid can further modify its chemical behavior and applications .

生物活性

3-Methoxyphenylboronic acid (CAS No. 10365-98-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and enzyme inhibition. This article delves into its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C₇H₉BO₃

- Molecular Weight : 151.96 g/mol

- Solubility : Water-soluble, which enhances its bioavailability in physiological conditions.

- Structural Characteristics : Contains a boronic acid group that is crucial for its biological interactions.

This compound functions primarily through its ability to interact with various biological targets, including:

- Enzyme Inhibition : The boronic acid moiety can form reversible covalent bonds with serine and cysteine residues in enzymes, affecting their activity. This property is particularly utilized in the design of protease inhibitors.

- Anticancer Activity : It has shown potential as an inhibitor of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism is vital in the treatment of cancer, where uncontrolled cell proliferation is a hallmark.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Tubulin Polymerization Inhibition :

- Case Study: Vascular Disrupting Agents (VDAs) :

Enzyme Inhibition

This compound has also been investigated for its role as an enzyme inhibitor:

- Protease Inhibition : Its structure allows it to act as an inhibitor against various proteases, which are crucial for tumor progression and metastasis. The binding affinity and specificity towards different proteases can be modulated by altering the substituents on the aromatic ring .

Table 1: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Tubulin Inhibition | Tubulin | Cell cycle arrest | |

| Vascular Disruption | Tumor Vasculature | Induces necrosis | |

| Protease Inhibition | Various | Reduces tumor progression |

Case Studies

- Study on Tubulin Polymerization :

- Vascular Disruption in Tumors :

Future Directions

The ongoing research into this compound suggests several avenues for future investigation:

- Optimization of Derivatives : Further synthesis of derivatives with enhanced potency and selectivity against specific cancer types.

- Mechanistic Studies : Detailed studies on the molecular mechanisms by which these compounds exert their effects on cellular pathways.

- Clinical Trials : Transitioning promising preclinical findings into clinical settings to evaluate efficacy and safety in humans.

属性

IUPAC Name |

(3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLGFYPSWCMUIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370260 | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10365-98-7 | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10365-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-METHOXYPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4XV2NE6NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-Methoxyphenylboronic acid in the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate?

A1: this compound serves as a crucial building block in the synthesis of the target compound, methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. It participates in a Suzuki-Miyaura coupling reaction [, ]. This reaction, widely used in organic synthesis, involves the palladium-catalyzed cross-coupling of an organoboronic acid (in this case, this compound) with an organohalide. The result is the formation of a new carbon-carbon bond, ultimately leading to the desired complex molecule [].

Q2: How does the extraction method for this compound impact its use in this specific synthesis?

A2: The research highlights the importance of an efficient extraction method for this compound []. The described process utilizes methyl isobutyl ketone to extract the boronic acid from an aqueous solution. This step is crucial for ensuring a high yield of the target compound in the subsequent Suzuki-Miyaura reaction. Efficient extraction minimizes impurities and maximizes the amount of this compound available for the coupling reaction, ultimately impacting the overall efficiency and cost-effectiveness of the synthesis [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。